molecular formula C5H8BrCl2N3 B11775929 5-Bromo-2-hydrazinylpyridine dihydrochloride

5-Bromo-2-hydrazinylpyridine dihydrochloride

Cat. No.: B11775929
M. Wt: 260.94 g/mol
InChI Key: WKSSIVGTHUQRCW-UHFFFAOYSA-N
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Description

5-Bromo-2-hydrazinylpyridine dihydrochloride is a chemical compound with the molecular formula C5H8BrCl2N3. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position and a hydrazinyl group at the 2-position. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydrazinylpyridine dihydrochloride typically involves the bromination of 2-hydrazinylpyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position. The reaction mixture is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through crystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-hydrazinylpyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Bromo-2-hydrazinylpyridine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydrazinylpyridine dihydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-hydrazinylpyridine dihydrochloride is unique due to the presence of both a bromine atom and a hydrazinyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .

Biological Activity

5-Bromo-2-hydrazinylpyridine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

This compound is derived from 2-hydrazinopyridine with a bromine substituent at the 5-position. The synthesis typically involves the reaction of 2-hydrazinopyridine with bromine-containing reagents under controlled conditions to yield the dihydrochloride salt form, which enhances its solubility in biological assays.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Mechanism : The compound exhibits significant antimicrobial properties against various bacterial and fungal strains. It is believed to disrupt microbial cell membranes and inhibit essential metabolic processes.
    • Case Studies :
      • A study demonstrated that derivatives of hydrazone, including those based on 5-bromo-2-hydrazinylpyridine, showed potent antifungal effects against Candida species, with minimal toxicity in in vitro and in vivo models (e.g., Galleria mellonella) .
      • Another investigation highlighted its efficacy against resistant strains of bacteria, showing a minimum inhibitory concentration (MIC) in the range of 64-512 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity :
    • Mechanism : The compound has been shown to induce apoptosis in cancer cell lines through various pathways, including COX-2 inhibition and oxidative stress induction.
    • Research Findings :
      • A study reported that derivatives synthesized from 5-bromo-2-hydrazinylpyridine exhibited selective cytotoxicity towards cancer cell lines such as HepG2 and 769-P, with some compounds demonstrating high antiproliferative activity .
      • The introduction of specific substituents (e.g., chloro or nitro groups) significantly enhanced the anticancer properties of these derivatives .

Table 1: Antimicrobial Activity of 5-Bromo-2-hydrazinylpyridine Derivatives

CompoundMicrobial StrainMIC (µg/mL)Activity Type
AStaphylococcus aureus64Bactericidal
BEscherichia coli128Bactericidal
CCandida albicans32Fungicidal
DPseudomonas aeruginosa256Bacteriostatic

Table 2: Anticancer Activity of Selected Derivatives

CompoundCancer Cell LineIC50 (µM)Selectivity Index
EHepG210High
F769-P15Moderate
GMCF-720Low

Properties

Molecular Formula

C5H8BrCl2N3

Molecular Weight

260.94 g/mol

IUPAC Name

(5-bromopyridin-2-yl)hydrazine;dihydrochloride

InChI

InChI=1S/C5H6BrN3.2ClH/c6-4-1-2-5(9-7)8-3-4;;/h1-3H,7H2,(H,8,9);2*1H

InChI Key

WKSSIVGTHUQRCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)NN.Cl.Cl

Origin of Product

United States

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